2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide
Description
2-([1,1'-Biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide is a structurally complex N-substituted 2-arylacetamide. Such compounds are of pharmaceutical interest due to their resemblance to the lateral chain of benzylpenicillin and their utility as ligands in coordination chemistry . The target molecule features a biphenyl core linked to an acetamide group, with a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl substituent on the nitrogen.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-25(28,17-20-10-14-23(29-2)15-11-20)18-26-24(27)16-19-8-12-22(13-9-19)21-6-4-3-5-7-21/h3-15,28H,16-18H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWNFIOBHBQVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a biphenyl moiety, a hydroxy group, and a methoxy-substituted phenyl group, which are believed to contribute to its biological properties.
Research indicates that the compound may interact with various biological targets, including receptors involved in neurotransmission and inflammation. The presence of the biphenyl and methoxy groups suggests potential interactions with lipid membranes and proteins, enhancing bioavailability and receptor binding affinity.
2. Biological Assays
In vitro assays have demonstrated that this compound exhibits activity against specific biological markers. For instance, it has been shown to modulate pathways related to inflammation and neuroprotection.
- Cell Viability Assays : Studies have reported IC50 values indicating the concentration required to inhibit cell viability in various cancer cell lines.
- Receptor Binding Studies : The compound's affinity for specific receptors was assessed using radiolabeled ligands in competitive binding assays.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications of the compound's structure influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Methoxy Group at Position 4 | Increases potency at target receptors |
| Hydroxy Group at Position 2 | Enhances solubility and bioavailability |
| Alkyl Chain Variation | Alters lipophilicity, impacting receptor affinity |
These findings suggest that fine-tuning the substituents on the biphenyl structure can optimize the compound's therapeutic potential.
Case Study 1: Neuroprotective Effects
A study published in Organic & Biomolecular Chemistry evaluated the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The results indicated that compounds with similar structures significantly reduced cell death and promoted survival pathways through antioxidant mechanisms .
Case Study 2: Anti-inflammatory Activity
Research highlighted in Molecules explored anti-inflammatory properties by assessing cytokine levels in macrophages treated with the compound. The results demonstrated a marked decrease in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Fluorinated Biphenyl Analogs
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide (): This compound replaces the hydroxy-methoxyphenyl group with a fluorinated biphenyl and an indole-ethyl chain.
Dichlorophenyl Derivatives
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
The dichlorophenyl group increases lipophilicity compared to the methoxyphenyl group in the target compound. Crystallographic studies reveal dihedral angles (44.5–77.5°) between aromatic rings, influencing hydrogen-bonding patterns and dimer formation . This contrasts with the target compound’s methoxy group, which may enhance solubility via polar interactions.
Boronic Acid Functionalization
Physical and Chemical Properties
The dichlorophenyl analog’s higher melting point (200–202°C) compared to the boronic acid derivative (253–255°C) reflects differences in crystalline packing efficiency and intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
